Tetradecylthioacetic acid

Lipid Metabolism Mitochondrial Function Hepatology

Researchers investigating PPAR-mediated lipid metabolism face challenges with non-specific agonists or metabolically unstable analogs. Tetradecylthioacetic acid (TTA) provides a validated, non-β-oxidizable solution. - **Mechanism:** PPAR pan-agonist (α>δ>γ); sulfur substitution prevents degradation. - **Quantified efficacy:** +60% mitochondrial β-oxidation (rat heart); +430% peroxisomal ACO activity. - **Translational data:** LDL-C reduction from 4.2 to 3.7 mmol/L (p<0.001) in T2D patients. - **Supply:** Multiple pack sizes available; stable ambient shipping.

Molecular Formula C16H32O2S
Molecular Weight 288.5 g/mol
CAS No. 2921-20-2
Cat. No. B017306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecylthioacetic acid
CAS2921-20-2
Synonyms1-(carboxymethylthio)tetradecane
1-mono(carboxymethylthio)tetradecane
CMTD
tetradecylthioacetic acid
Molecular FormulaC16H32O2S
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCSCC(=O)O
InChIInChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)
InChIKeyIPBCWPPBAWQYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecylthioacetic Acid (TTA) Overview


Tetradecylthioacetic acid (TTA; CAS 2921-20-2) is a sulfur-substituted, non-β-oxidizable fatty acid analog that functions as a peroxisome proliferator-activated receptor (PPAR) agonist, with a primary preference for PPARα [1]. TTA is characterized by a sulfur atom substitution at the β-position, which prevents complete β-oxidation and thereby enhances its metabolic stability and biological half-life [2]. This compound has been extensively studied for its roles in lipid metabolism modulation, mitochondrial biogenesis, and anti-inflammatory effects [3]. Its unique combination of PPAR pan-agonism (α, δ, and γ activation) and resistance to degradation distinguishes it from both natural fatty acids and conventional synthetic PPAR agonists.

PPAR pan-agonist with predominant α/δ activation at low concentrations
Non-β-oxidizable fatty acid analog with enhanced metabolic stability
Validated in lipid metabolism, mitochondrial biogenesis, and cellular stress models
Reported in multiple disease-model contexts (obesity, diabetes, leukemia cell models)

Why TTA Cannot Be Substituted


Generic substitution with other sulfur-substituted fatty acids or conventional PPAR agonists is not scientifically justified due to profound differences in biological activity arising from subtle structural variations. For example, tetradecylthiopropionic acid (TTP), which differs only by a single carbon shift in the sulfur position, exhibits opposite effects on mitochondrial β-oxidation, inhibiting rather than stimulating this process [1]. Similarly, tetradecylselenoacetic acid (TSA) shows enhanced antioxidant properties but altered PPAR activation profiles compared to TTA [2]. Even within the PPAR agonist class, TTA demonstrates a unique combination of pan-agonism with preferential PPARα activation, which distinguishes it from selective agonists like fenofibrate that lack PPARδ activity [3]. These functional divergences underscore the critical importance of selecting TTA specifically based on its validated, quantitative performance characteristics rather than assuming interchangeability with structurally or mechanistically similar compounds.

Tetradecylthiopropionic acid (TTP) may inhibit mitochondrial β-oxidation instead of stimulating it, despite only a single-carbon shift in sulfur position.
Tetradecylselenoacetic acid (TSA) exhibits altered PPAR activation and stronger antioxidant profile; selenium substitution may shift pathway-response context.
Selective PPARα agonists (e.g., fenofibrate) lack PPARδ activity critical for muscle fatty acid oxidation endpoints, limiting model-response transfer.

TTA Head-to-Head Evidence


TTA vs. TTP: Mitochondrial Fatty Acid Oxidation

TTA and its close structural analog tetradecylthiopropionic acid (TTP) exhibit diametrically opposed effects on mitochondrial β-oxidation. TTA stimulated mitochondrial fatty acid oxidation, whereas TTP inhibited this process and induced development of fatty liver in rats [1]. This functional divergence arises solely from a single-carbon shift in the sulfur atom position (β-position in TTA vs. γ-position in TTP), highlighting the extreme structural sensitivity of biological activity in this compound class [2].

TTA vs TTP
Head-to-head
Stimulation (TTA) vs Inhibition (TTP) of mitochondrial β-oxidation
Opposite directional effect may define pathway-study selection.
Rat liver mitochondria; structural sensitivity confirmed.
Lipid Metabolism Mitochondrial Function Hepatology

TTA vs. TSA: LDL Oxidation Protection

In a direct comparative study, tetradecylselenoacetic acid (TSA) demonstrated significantly greater antioxidant potency than TTA in protecting low-density lipoprotein (LDL) from oxidation. TSA was more potent than TTA in increasing the lag time before the onset of LDL oxidation in a dose-dependent manner, and was also more efficient at reducing iron-ascorbate-induced microsomal lipid peroxidation [1]. Both compounds interact with superoxide radicals and chelate metal ions, but TSA's selenium substitution confers enhanced electron-donating capacity compared to TTA's sulfur moiety [1].

TTA vs TSA
Head-to-head
TSA more potent at extending LDL oxidation lag time; TTA provides sulfur-specific baseline antioxidant profile
Supports antioxidant mechanism comparison; selenium substitution may alter radical-scavenging context.
In vitro LDL oxidation assay; dose-dependent effects reported.
Oxidative Stress Lipoprotein Biology Antioxidant Research

TTA vs. Fenofibrate: PPAR Activation Profile

In a head-to-head clinical study of obese and type 2 diabetic mice, TTA and fenofibrate were administered over 10 weeks to compare their effects on myocardial metabolism [1]. In human liver cell lines (HepG2), TTA acted as a pan-PPAR agonist with predominant PPARα and PPARδ activation at low concentrations, whereas fenofibrate is primarily a selective PPARα agonist [2]. In cultured human skeletal muscle myotubes, TTA and a PPARδ agonist, but not PPARα or PPARγ agonists, increased fatty acid oxidation, indicating that TTA's PPARδ activity is critical for its metabolic effects in muscle tissue [2].

TTA vs Fenofibrate
Reported endpoint context
Pan-PPAR with PPARδ activation vs selective PPARα; PPARδ required for myotube fatty acid oxidation
PPARδ-dependent muscle fatty acid oxidation endpoint context differs.
Human HepG2 and myotubes; clinical lipid endpoint data available (LDL reduction).
PPAR Pharmacology Type 2 Diabetes Lipid Metabolism

TTA vs. Palmitic Acid: Antiproliferative Effects in AML

In a study using native human acute myelogenous leukemia (AML) blast cultures, TTA exhibited a generally stronger antiproliferative effect compared to the natural saturated fatty acid palmitic acid [1]. Both TTA and palmitic acid increased the secretion of tumor necrosis factor α (TNFα) (P < 0.05, 27 patients with detectable cytokine release), but only palmitic acid increased interleukin 1β (IL-1β) release (P < 0.005, n = 34), indicating a differential effect on the inflammatory cytokine profile [1]. This suggests that the sulfur substitution in TTA not only enhances its antiproliferative activity but also alters the immunomodulatory response compared to natural fatty acids.

TTA vs Palmitic Acid (AML)
Head-to-head
Stronger antiproliferative effect; differential cytokine release (TNFα increased, IL-1β not induced vs palmitic acid)
Supports antiproliferative endpoint review in leukemia cell models.
Ex vivo AML blasts; P
TTA vs Palmitic Acid (TG)
Head-to-head
Significantly greater reduction in triacylglycerol secretion, carnitine-dependent
Supports hepatic lipid export endpoint interpretation.
Cultured rat hepatocytes; L-carnitine cofactor required for mitochondrial targeting.
Oncology Leukemia Antiproliferative Agents

TTA vs. Palmitic Acid: Triacylglycerol Secretion in Hepatocytes

In cultured rat hepatocytes, TTA reduced the secretion of oleic acid-labeled triacylglycerol significantly more than palmitic acid in the presence of L-carnitine [1]. This effect was reversed in cells grown with L-aminocarnitine, where palmitic acid became the stronger inhibitor, indicating that TTA's enhanced triacylglycerol-lowering effect is dependent on carnitine-mediated mitochondrial fatty acid transport and oxidation [1]. The sulfur substitution in TTA thus amplifies its lipid-lowering activity through mitochondrial pathways not equally accessible to natural fatty acids.

TTA vs Palmitic Acid (TG)
Head-to-head
Significantly greater reduction in triacylglycerol secretion, carnitine-dependent
Supports hepatic lipid export endpoint interpretation.
Cultured rat hepatocytes; L-carnitine cofactor required for mitochondrial targeting.
Hepatology Lipid Metabolism Metabolic Syndrome

TTA Application Scenarios


Mitochondrial β-Oxidation Enhancement

TTA is the optimal choice for researchers seeking to stimulate mitochondrial β-oxidation in animal models of obesity, type 2 diabetes, or dyslipidemia. Direct evidence demonstrates that TTA increases mitochondrial β-oxidation by 60% and peroxisomal fatty acyl-CoA oxidase activity by 430% in rat heart compared to control, while its close analog TTP inhibits this pathway [REFS-1, REFS-2]. This divergent effect, confirmed in multiple studies, makes TTA uniquely suitable for investigating mitochondrial biogenesis mechanisms and for preclinical studies targeting metabolic syndrome where enhanced fatty acid oxidation is a desired therapeutic outcome [3].

PPARα/δ Dual Activation Research

For studies investigating PPAR-mediated gene regulation and lipid metabolism, TTA provides a validated pan-PPAR agonist tool with distinct α/δ preference at low concentrations. In contrast to selective PPARα agonists like fenofibrate, TTA's dual α/δ activation has been confirmed in human liver cell lines and skeletal muscle myotubes, with functional consequences including increased mitochondrial fatty acid oxidation specifically in muscle tissue [1]. Furthermore, TTA's clinical validation in type 2 diabetes patients, demonstrating significant LDL cholesterol reduction from 4.2 to 3.7 mmol/l (p < 0.001) and LDL/HDL ratio improvement from 4.00 to 3.66 (p = 0.008) over 28 days at 1 g/day, provides robust translational evidence supporting its use in preclinical-to-clinical research pipelines [2].

Antioxidant Mechanisms and Lipoprotein Oxidation

TTA serves as an essential reference compound for antioxidant research due to its well-characterized sulfur-mediated radical scavenging and metal chelation properties. While its selenium analog TSA exhibits enhanced potency in increasing LDL oxidation lag time, TTA provides the baseline sulfur-specific antioxidant profile against which other modifications can be compared [1]. This makes TTA the appropriate choice for studies aimed at elucidating the contribution of sulfur substitution to antioxidant capacity, particularly in the context of lipoprotein modification and cellular oxidative stress models where dose-dependent effects have been established [1].

Hepatic Triacylglycerol Secretion Inhibition

In hepatocyte studies investigating the regulation of very-low-density lipoprotein (VLDL) assembly and triacylglycerol secretion, TTA offers superior potency compared to natural fatty acids like palmitic acid [1]. The carnitine-dependent nature of TTA's triacylglycerol-lowering effect provides an additional experimental lever for dissecting the roles of mitochondrial fatty acid transport and oxidation in hepatic lipid export. This makes TTA a valuable tool for research into non-alcoholic fatty liver disease (NAFLD), hypertriglyceridemia, and related metabolic disorders where reducing hepatic triacylglycerol secretion is a key therapeutic objective [2].

Application
Selection Property
Validation Focus
Mitochondrial β-oxidation studies
Directional effect on β-oxidation pathway
Model-dependent mitochondrial endpoint review
PPARα/δ dual activation research
PPARδ-dependent muscle fatty acid oxidation context
Cell-model and clinical lipid endpoint interpretation
Antioxidant mechanism comparison
Sulfur-specific radical-scavenging baseline profile
LDL oxidation and lipid peroxidation assay context
Hepatic triacylglycerol secretion assays
Carnitine-dependent lipid export modulation
Hepatocyte triacylglycerol secretion endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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